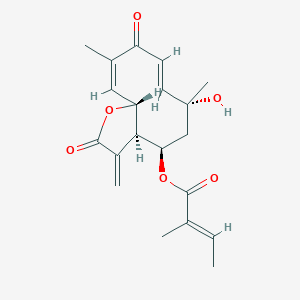
Eupaheliangolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupaheliangolide A is a sesquiterpene lactone of the heliangolide group isolated from Eupatorium kiirunense and exhibits cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela) and liver (hepa59T/VGH) carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is an enoate ester, an enone and a sesquiterpene lactone. It derives from a tiglic acid.
Applications De Recherche Scientifique
Cytotoxic Properties
Eupaheliangolide A, isolated from Eupatorium kiirunense, has been studied for its cytotoxic properties. Research has identified it as a heliangolide with cytotoxic effects against various human carcinoma cells, including oral epidermoid, cervical epitheloid, and liver carcinoma cells. This highlights its potential application in cancer research and therapy (Shen et al., 2005).
Potential in Treating Inflammatory Skin Diseases
Eupafolin, another compound found in Phyla nodiflora and closely related to Eupaheliangolide A, has shown anti-inflammatory effects in human dermal fibroblasts. It inhibits cyclooxygenase-2 (COX-2) expression and reduces prostaglandin E2 production. This suggests Eupaheliangolide A and similar compounds could be beneficial in treating inflammatory skin diseases (Tsai et al., 2014).
Application in Air Pollution-Related Skin Inflammation
Eupafolin's effectiveness against particulate pollutants-induced inflammation in human skin keratinocytes implies that compounds like Eupaheliangolide A could be useful in addressing skin issues caused by environmental pollutants. This provides a pathway for developing treatments for air pollutant-induced skin diseases (Lee et al., 2016).
Inhibition of COX-2 and iNOS Expression
Eupatolide, also found in Inula britannica and structurally similar to Eupaheliangolide A, inhibits COX-2 and inducible nitric oxide synthase (iNOS) expression. This indicates a potential role for Eupaheliangolide A in modulating inflammatory responses and could be valuable in treating conditions involving chronic inflammation (Lee et al., 2010).
Propriétés
Nom du produit |
Eupaheliangolide A |
|---|---|
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-6-11(2)18(22)26-16-10-20(5,24)8-7-14(21)12(3)9-15-17(16)13(4)19(23)25-15/h6-9,15-17,24H,4,10H2,1-3,5H3/b8-7+,11-6+,12-9-/t15-,16-,17+,20+/m1/s1 |
Clé InChI |
AXSMKFJOTFGINI-AWYRNCDDSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@](/C=C/C(=O)/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)(C)O |
SMILES canonique |
CC=C(C)C(=O)OC1CC(C=CC(=O)C(=CC2C1C(=C)C(=O)O2)C)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate](/img/structure/B1244196.png)
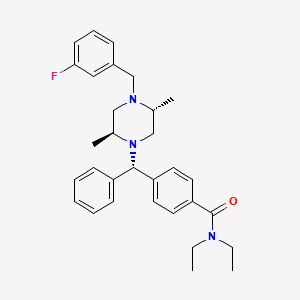


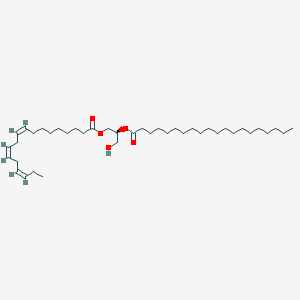
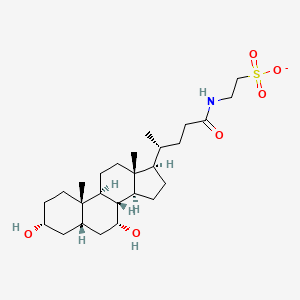

![N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)
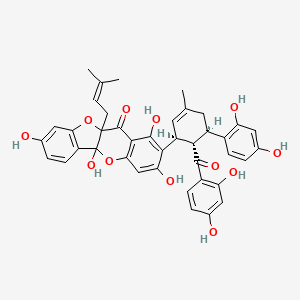
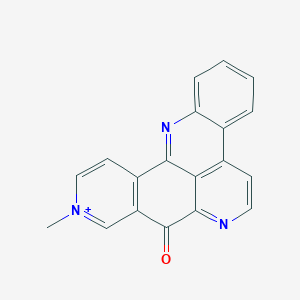

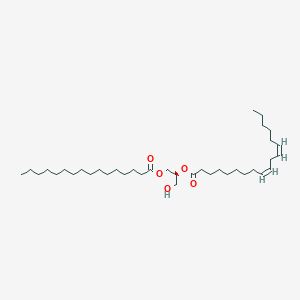
![N-cyano-N'-[2-(2-chlorophenyl)ethyl]-3-pyridinecarboximidamide](/img/structure/B1244219.png)
